BenchChemオンラインストアへようこそ!

N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Lead Identification

Procure this specific 1,2,3-triazole-4-carboxamide to advance your SAR studies with a unique ortho-ethoxy anilide and para-methyl N1-aryl substitution pattern. This combination introduces a key H-bond acceptor absent in common 4-fluorophenyl or 2,5-dimethylphenyl analogs, directly impacting target engagement and selectivity profiles. Ideal as a differentiated starting point for Gram-positive antibacterial hit expansion against S. aureus or for CNS-targeted TAAR1 programs, its balanced MW (336.39) and moderate lipophilicity offer favorable lead-like properties. Avoid the risk of divergent biological activity from generic replacements by sourcing this precise chemotype for your screening campaigns.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 871323-25-0
Cat. No. B2562851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS871323-25-0
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C
InChIInChI=1S/C19H20N4O2/c1-4-25-17-8-6-5-7-16(17)20-19(24)18-14(3)23(22-21-18)15-11-9-13(2)10-12-15/h5-12H,4H2,1-3H3,(H,20,24)
InChIKeyBAQKLPMHGFNNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 871323-25-0): Compound Identity, Scaffold Class, and Procurement Context


N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 871323-25-0) is a fully synthetic small molecule (MF: C₁₉H₂₀N₄O₂, MW: 336.39 g/mol) belonging to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide pharmacophore class [1]. This scaffold is recognized for its synthetic tractability via base-mediated click chemistry and its demonstrated potential in anti-infective and CNS-targeted discovery programs [2][3]. The compound is commercially available through screening library suppliers (e.g., Life Chemicals, AKSci) at typical purity levels of 90–95% for early-stage research use [1].

Why In-Class 1,2,3-Triazole-4-Carboxamides Cannot Serve as Drop-In Replacements: The Critical Role of the Ortho-Ethoxy Anilide Motif and Para-Methyl N1-Aryl Substitution in CAS 871323-25-0


Within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide series, minor structural modifications at either the N1-aryl position or the carboxamide anilide ring produce substantial shifts in molecular recognition, physicochemical properties, and biological activity profiles [1]. The compound bearing CAS 871323-25-0 is specifically distinguished by the combination of (i) a 2-ethoxyphenyl group on the carboxamide nitrogen—introducing a hydrogen-bond-accepting ortho-alkoxy substituent absent in the commonly procured 4-fluorophenyl and 2,5-dimethylphenyl analogs —and (ii) a para-methyl substituent on the N1-phenyl ring, which alters steric and electronic properties relative to the meta-methyl or unsubstituted phenyl variants . Generic substitution with a close analog that lacks one of these features may result in loss of target engagement, altered selectivity, or divergent pharmacokinetic behavior, rendering the specific substitution pattern of CAS 871323-25-0 non-interchangeable for structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation Evidence for CAS 871323-25-0 Versus Its Closest Structural Analogs and In-Class Candidates


Molecular Weight Differentiation: CAS 871323-25-0 vs. N1-(4-Ethylphenyl) and N1-(3-Methylphenyl) Isosteres

CAS 871323-25-0 (MW = 336.39) is 14.02 Da lighter than its closest N1-aryl homolog, N-(2-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904816-79-1; MW = 350.41). This reduction places the target compound in a more favorable molecular weight window for lead-like properties (MW ≤ 350) compared to the 4-ethyl analog [1][2]. In contrast, the meta-methyl positional isomer (CAS 878734-30-6) has an identical molecular weight but differs in the spatial orientation of the methyl substituent, which can alter target binding without changing bulk physicochemical descriptors.

Medicinal Chemistry Physicochemical Property Optimization Lead Identification

Hydrogen-Bond Acceptor/Donor Profile: The Unique Ortho-Ethoxy Contribution of CAS 871323-25-0 Relative to 4-Fluorophenyl and 2,5-Dimethylphenyl Carboxamide Analogs

CAS 871323-25-0 presents a distinct hydrogen-bonding pharmacophore compared to two commonly available anilide-modified analogs. The target compound contains one hydrogen-bond donor (carboxamide NH) and four hydrogen-bond acceptors (triazole N2, carboxamide C=O, ortho-ethoxy O), whereas the 4-fluorophenyl analog (AKSci HTS009988) offers only three H-bond acceptors (triazole N2, carboxamide C=O, and a weak fluorine acceptor), and the 2,5-dimethylphenyl analog (AKSci HTS009990) retains three H-bond acceptors with no additional heteroatom donor/acceptor beyond the core scaffold [1]. The ortho-ethoxy oxygen of the target compound provides an additional, geometrically constrained H-bond acceptor site that can engage protein backbone amides or side-chain hydroxyl groups in ways unavailable to the fluoro- or dimethyl-substituted comparators.

Molecular Recognition Structure-Based Drug Design Pharmacophore Modeling

Class-Level Antibacterial Potency of 5-Methyl-1,2,3-Triazole-4-Carboxamides: Contextualizing CAS 871323-25-0 Within Validated Anti-S. aureus SAR

The 5-methyl substituent on the 1,2,3-triazole core of CAS 871323-25-0 is a critical structural determinant of antibacterial activity within this chemotype. In a primary discovery study by Pokhodylo et al. (2021), a series of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) demonstrated potent growth inhibition against S. aureus, with compound 4l achieving 50% growth inhibition at a concentration below 1 µM [1]. In contrast, 5-amino-1H-1,2,3-triazole-4-carboxamides from the same study were preferentially active against the yeast C. albicans, indicating that the 5-methyl substituent is a key molecular switch directing antibacterial vs. antifungal selectivity [1]. CAS 871323-25-0 retains this essential 5-methyl group, positioning it within the antibacterial sub-series rather than the antifungal 5-amino sub-series. Note: Specific MIC or IC₅₀ values for CAS 871323-25-0 have not been individually reported in the public domain; the above represents class-level SAR inference from structurally validated analogs.

Antimicrobial Discovery Staphylococcus aureus Structure-Activity Relationship

Trace Amine-Associated Receptor 1 (TAAR1) Ligand Potential: Class-Level CNS Pharmacological Relevance of the 1,2,3-Triazole-4-Carboxamide Scaffold Informing Selection of CAS 871323-25-0

The 1,2,3-triazole-4-carboxamide chemotype has been disclosed by Hoffmann-La Roche as a privileged scaffold for trace amine-associated receptor 1 (TAAR1) engagement, with multiple exemplified compounds demonstrating good affinity for TAAR1 (US Patent 9,416,127 B2) [1]. TAAR1 is a validated target for schizophrenia, depression, and other neuropsychiatric indications. While the patent does not specifically exemplify CAS 871323-25-0, the compound's 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide core architecture falls within the claimed generic structure (Formula I), wherein R¹ encompasses para-substituted phenyl rings and the carboxamide nitrogen bears a substituted phenyl group [1]. Compounds outside this triazole-carboxamide chemotype—such as 1,2,4-triazole isomers or non-carboxamide triazoles—are not covered by this pharmacological finding and cannot be assumed to possess TAAR1 affinity. Note: Direct TAAR1 binding or functional data for CAS 871323-25-0 are not publicly available; this represents class-level patent-supported inference.

CNS Drug Discovery TAAR1 Agonist Neuropharmacology

Recommended Research and Procurement Application Scenarios for CAS 871323-25-0 Based on Structural Differentiation Evidence


Antibacterial Hit-Finding and SAR Expansion Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

CAS 871323-25-0 is suitable as a starting point for Gram-positive antibacterial hit expansion, supported by class-level SAR demonstrating that 5-methyl-1,2,3-triazole-4-carboxamides exhibit potent anti-S. aureus activity (compound 4l: <1 µM growth inhibition) [1]. The ortho-ethoxy anilide substituent—absent in simpler 4-fluorophenyl or 2,5-dimethylphenyl screening library members—introduces an additional H-bond acceptor that may improve binding affinity or target selectivity relative to these analogs [2][3]. Procurement of this specific analog, rather than a generic 5-methyl-triazole-4-carboxamide, enables exploration of the ortho-alkoxy SAR vector in the context of antibacterial potency.

TAAR1-Focused CNS Lead Generation for Neuropsychiatric Disorders

For neuroscience programs targeting TAAR1 in schizophrenia, depression, or bipolar disorder, CAS 871323-25-0 resides within the patent-disclosed 1,2,3-triazole-4-carboxamide chemotype with demonstrated TAAR1 affinity [1]. Its balanced MW (336.39) and moderate lipophilicity make it a favorable starting scaffold for optimization of CNS drug-like properties, including blood-brain barrier penetration, compared to heavier analogs such as the N1-(4-ethylphenyl) derivative (MW 350.41) [2][3].

Pharmacophore-Driven Parallel Synthesis and Library Design

The structural features of CAS 871323-25-0—specifically the combination of a para-methyl N1-aryl group and a 2-ethoxyphenyl carboxamide—define a distinct chemical space within the 1,2,3-triazole-4-carboxamide family. Procurement of this compound enables its use as a reference standard or scaffold for parallel library synthesis aimed at probing the contribution of the ortho-alkoxy substituent to biological activity. Direct head-to-head comparisons with the 4-fluorophenyl analog (HTS009988) and the 2,5-dimethylphenyl analog (HTS009990) are facilitated by the commercial availability of all three compounds [1][2][3].

Physicochemical Property Benchmarking in Hit Triage

CAS 871323-25-0 (MW 336.39, HBD = 1, HBA = 4) offers a differentiated physicochemical profile suitable for benchmarking against in-class analogs during hit triage. Its properties place it within favorable lead-like space (MW ≤ 350), distinguishing it from the N1-(4-ethylphenyl) variant, which exceeds this threshold [1][2]. The ortho-ethoxy group further differentiates it from the 4-fluorophenyl analog in terms of H-bond acceptor count (ΔHBA = +1), making it a valuable comparator for assessing the impact of this functional group on solubility, permeability, and metabolic stability [3].

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.